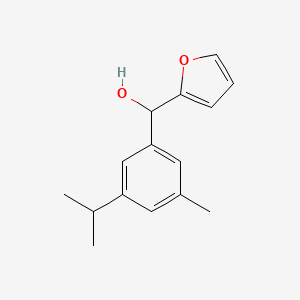

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol

Beschreibung

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol is a substituted furan derivative featuring a methanol bridge connecting a furan ring to a 3-isopropyl-5-methylphenyl group. The compound’s structure combines aromatic and heterocyclic moieties, with the phenyl group bearing bulky alkyl substituents (isopropyl and methyl).

Eigenschaften

Molekularformel |

C15H18O2 |

|---|---|

Molekulargewicht |

230.30 g/mol |

IUPAC-Name |

furan-2-yl-(3-methyl-5-propan-2-ylphenyl)methanol |

InChI |

InChI=1S/C15H18O2/c1-10(2)12-7-11(3)8-13(9-12)15(16)14-5-4-6-17-14/h4-10,15-16H,1-3H3 |

InChI-Schlüssel |

ZXFLFEBKUJCOBI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C(C2=CC=CO2)O)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-isopropyl-5-methylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes under specific conditions. One common method involves the use of a Grignard reagent, where the furan derivative reacts with a substituted benzaldehyde in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Furan-2-yl(3-Isopropyl-5-methylphenyl)methanol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.

Medizin: Für seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Furan-2-yl(3-Isopropyl-5-methylphenyl)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Dies kann zu verschiedenen biologischen Reaktionen führen, wie z. B. Hemmung des mikrobiellen Wachstums oder Reduktion von Entzündungen.

Wissenschaftliche Forschungsanwendungen

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Furan-2-yl(3-isopropyl-5-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features and Molecular Properties

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in or Cl in ) increase polarity and acidity of the methanol group, whereas alkyl groups in the target compound enhance lipophilicity.

- Molecular Weight: The target compound has the highest molecular weight (230.30), likely leading to lower volatility compared to DFM (170.16) or the CF₃ derivative (180.13).

Reactivity and Stability

- Acetalization vs. Etherification: DFM () is synthesized via acetalization of HMF, a process prone to etherification side reactions due to hydroxyl group reactivity. The target compound’s bulky phenyl group may suppress such side reactions by steric shielding of the methanol group.

- Thermal Stability: Cyclic acetals like DFM () are thermally stable, making them suitable as fuel additives. The target compound’s stability in high-temperature applications remains unstudied but could be inferred to be moderate due to its aromatic backbone.

Biologische Aktivität

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its cytotoxic, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

Furan-2-yl(3-isopropyl-5-methylphenyl)methanol features a furan ring attached to a phenyl group with isopropyl and methyl substituents. The presence of the furan moiety is significant as it has been associated with various biological activities, including anticancer effects.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of furan derivatives. For instance, compounds similar to furan-2-yl(3-isopropyl-5-methylphenyl)methanol have shown promising results against various cancer cell lines.

Table 1: Cytotoxic Activity of Furan Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 4.06 | Induces apoptosis via mitochondrial pathway |

| Compound B | MCF-7 (Breast Cancer) | 2.96 | Inhibits tubulin polymerization |

| Furan-2-yl(3-isopropyl-5-methylphenyl)methanol | TBD | TBD | TBD |

Note: The IC50 values indicate the concentration required to inhibit cell viability by 50%. The specific activity of furan-2-yl(3-isopropyl-5-methylphenyl)methanol is yet to be determined through experimental studies.

The mechanisms by which furan derivatives exert their cytotoxic effects include:

- Apoptosis Induction : Studies have shown that certain furan compounds can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

- Tubulin Polymerization Inhibition : Some furan derivatives exhibit potent inhibitory effects on tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

Furan compounds also demonstrate antimicrobial properties. Research indicates that derivatives of furan can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Furan A | Staphylococcus aureus | 32 µg/mL |

| Furan B | Escherichia coli | 64 µg/mL |

| Furan-2-yl(3-isopropyl-5-methylphenyl)methanol | TBD |

Anti-inflammatory Properties

In addition to its cytotoxic and antimicrobial activities, furan derivatives have been investigated for their anti-inflammatory effects. Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of several furan derivatives on MCF-7 cells, revealing that certain compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various furan derivatives against common pathogens, demonstrating promising results that warrant further investigation into their clinical applications.

- Inflammatory Response Modulation : Research has shown that furan-based compounds can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in managing inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.